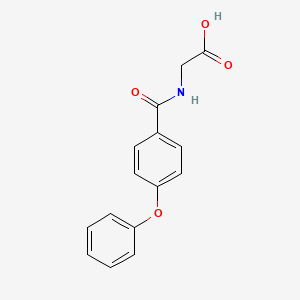
(4-苯氧基-苯甲酰氨基)-乙酸
描述
“(4-Phenoxy-benzoylamino)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C15H13NO4 and a molecular weight of 271.27 .
Molecular Structure Analysis
The molecular structure of “(4-Phenoxy-benzoylamino)-acetic acid” can be represented by the formula C15H13NO4 . For a more detailed analysis of molecular structures, techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are typically used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(4-Phenoxy-benzoylamino)-acetic acid” can be determined using various analytical techniques. These might include spectroscopic methods (like NMR, IR, UV-Vis), chromatographic methods (like HPLC, GC), and others .科学研究应用
肥胖和代谢参数
(Konopelniuk 等人,2018 年) 探讨了 2-[4-(苄氧基)苯氧基]乙酸对味精 (MSG) 诱导的大鼠肥胖的代谢参数的影响。他们发现,这种化合物降低了 MSG 引起的新陈代谢参数,表明有望治疗肥胖及其相关疾病。
抗菌活性
(Ranganatha 等人,2014 年) 合成了 4-羟基二苯甲酮及其乙酸衍生物,包括 4-苯甲酰基-苯氧基乙酸类似物,并测试了它们对枯草芽孢杆菌、大肠杆菌和金黄色葡萄球菌等微生物的抗菌活性。他们发现了显着的细菌生长抑制。
抗氧化活性
(Prashanth 等人,2013 年) 研究了 (4-苯甲酰基-苯氧基)-乙酸衍生物的抗氧化活性,并发现了具有良好自由基清除活性的化合物,表明具有抗氧化剂的潜力。
抗癌潜力
(Zabiulla 等人,2016 年) 合成了二酰胺偶联的二苯甲酮类似物,包括 2-(4-苯甲酰基-苯氧基)-乙酰氨基衍生物,并发现一种化合物在体外和体内对多种癌细胞类型特别有效。
络合性质
(Kudrevatykh 等人,2020 年) 合成了带有苯氧基的 4'-(1-羟基-9,10-蒽醌-9-亚氨基)苯并-15-冠-5 醚衍生物,包括苯甲酰氨基衍生物。他们发现这些化合物能够结合金属离子形成稳定的三明治型配合物。
结构分析
(Ranganatha 等人,2012 年) 对 (4-苯甲酰基-2-甲基-苯氧基)-乙酸乙酯进行了结构分析,确定了其晶体结构并探索了其在各种应用中的潜力。
对映选择性催化
(Brunner 等人,1986 年) 探讨了 α-N-苯甲酰氨基-2-丁烯酸衍生物的对映选择性氢化,这与合成在制药应用中至关重要的 α-氨基丁酸衍生物有关。
对乙酰氨基酚降解
(Qutob 等人,2022 年) 讨论了对乙酰氨基酚降解的高级氧化工艺,涉及对氨基酚和乙酸等副产物,可能与 (4-苯氧基-苯甲酰氨基)-乙酸有关。
代谢研究
(Crayford & Hutson,1980 年) 研究了 3-苯氧基苯甲酸及其葡萄糖苷共轭物在大鼠中的代谢,深入了解了 (4-苯氧基-苯甲酰氨基)-乙酸等相关化合物的代谢途径。
作用机制
Target of Action
The primary target of (4-Phenoxy-benzoylamino)-acetic acid is the Glutamate receptor ionotropic NMDA 2B (NMDAR2B) . This receptor is a subtype of N-methyl-D-aspartate (NMDA) receptors, which are a class of ionotropic glutamate receptors. NMDAR2B plays a crucial role in neural pattern formation in the developing brain, long-term depression (LTD) of hippocampus membrane currents, and synaptic plasticity .
Mode of Action
The compound interacts with its target, NMDAR2B, by binding to the receptor’s active site. This interaction can lead to changes in the receptor’s activity. For instance, the binding of the compound could potentially modulate the receptor’s sensitivity to glutamate and its channel kinetics .
Biochemical Pathways
The interaction of (4-Phenoxy-benzoylamino)-acetic acid with NMDAR2B affects several biochemical pathways. One of the key pathways involves the regulation of calcium influx through NMDA receptor channels. The compound’s interaction with NMDAR2B can enhance synaptic NMDA receptor channel activity, inducing injurious Ca2+ influx through them, resulting in an irreversible neuronal death .
Result of Action
The molecular and cellular effects of (4-Phenoxy-benzoylamino)-acetic acid’s action are largely dependent on its interaction with NMDAR2B. By modulating the activity of this receptor, the compound can influence neural pattern formation, synaptic plasticity, and long-term depression of hippocampus membrane currents .
属性
IUPAC Name |
2-[(4-phenoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)10-16-15(19)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWRWSNTGJXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



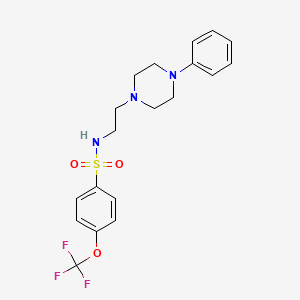
![2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2408021.png)
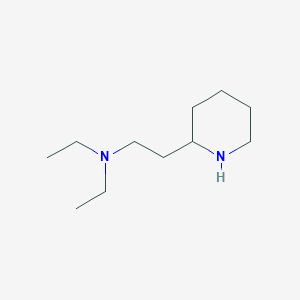
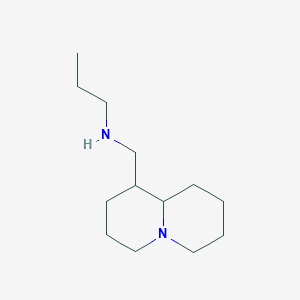
![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)
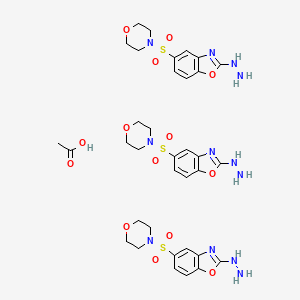
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
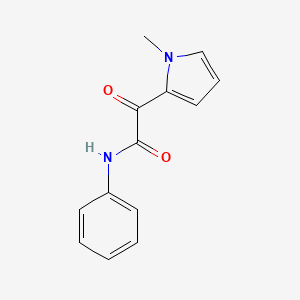
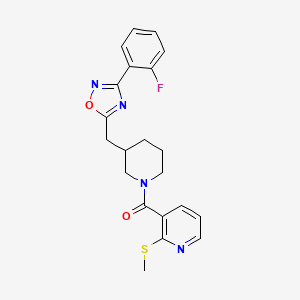
![2-[2-(Methylamino)acetamido]benzoic acid hydrochloride](/img/structure/B2408036.png)